D21-2393 - 834919-19-6

D21-2393

Catalog Number: EVT-266431
CAS Number: 834919-19-6
Molecular Formula: C22H25ClN6O5S
Molecular Weight: 521.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D21-2393, chemically known as Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-, is a significant active metabolite of the oral anticoagulant drug edoxaban. [, , , ] It plays a crucial role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of edoxaban. [, , , ]

Edoxaban

Compound Description: Edoxaban is an oral, direct factor Xa inhibitor used to prevent stroke and systemic embolism in patients with atrial fibrillation [, , ], and for the treatment of venous thromboembolism []. Edoxaban is a small molecule that reversibly binds to factor Xa, preventing it from converting prothrombin to thrombin in the coagulation cascade.

Relevance: Edoxaban is the parent compound of D21-2393, meaning D21-2393 is a metabolite of Edoxaban formed through metabolic processes in the body [, , ]. D21-2393 is Edoxaban's major active metabolite and also exhibits anticoagulant activity [, , ].

Relevance: While not as potent, M4 contributes to the overall anticoagulant effect of Edoxaban alongside D21-2393 []. The presence and activity of M4 are particularly important to consider in situations like drug-drug interactions or renal impairment, where its contribution to the overall effect might be altered [].

Synthesis Analysis

The synthesis of D21-2393 involves a multi-step chemical process that includes various reactions and purification techniques. Although specific details about the synthesis are often proprietary, general methods for synthesizing related compounds include:

  1. Starting Materials: The synthesis typically begins with specific precursors that undergo several transformations.
  2. Reactions: Key reactions may involve amidation, hydrolysis, or other functional group modifications to achieve the desired structure.
  3. Purification: Techniques such as crystallization and chromatography are employed to purify the final product, ensuring high purity and yield.

For example, a study indicated that D21-2393 was produced through a series of reactions leading to its isolation in crystalline form, with different polymorphic forms identified during analysis .

Molecular Structure Analysis

D21-2393 has a defined molecular structure characterized by its unique arrangement of atoms. The molecular formula and structural data provide insights into its chemical behavior:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure).
  • Structural Features: The compound features functional groups typical of Factor Xa inhibitors, which may include amide and hydroxyl groups.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing detailed information about bond angles and distances.

Chemical Reactions Analysis

D21-2393 participates in several chemical reactions that are crucial for its activity as an anticoagulant. These reactions include:

  • Enzymatic Reactions: D21-2393 acts as an inhibitor of Factor Xa, where it competes with substrate molecules for binding to the enzyme.
  • Stability Studies: The compound's stability under physiological conditions is assessed through various assays, demonstrating its efficacy over time.

Technical details regarding these reactions can be found in pharmacokinetic studies where the compound's interaction with enzymes is quantitatively analyzed .

Mechanism of Action

The mechanism of action for D21-2393 involves its role as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. The process can be summarized as follows:

  1. Binding: D21-2393 binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.
  2. Inhibition of Clot Formation: By inhibiting thrombin production, D21-2393 effectively reduces fibrin formation and subsequent clot development.

Data from studies indicate that D21-2393 exhibits a dose-dependent inhibition profile against Factor Xa, highlighting its potential therapeutic efficacy .

Physical and Chemical Properties Analysis

D21-2393 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents is crucial for its formulation as a pharmaceutical agent.
  • Stability: Stability studies reveal how D21-2393 behaves under different environmental conditions (e.g., temperature, pH).
  • Crystalline Forms: Two crystalline forms have been identified, which may impact bioavailability and pharmacokinetics .

These properties are essential for understanding how D21-2393 can be effectively used in clinical settings.

Applications

D21-2393 has several scientific applications primarily related to its role as an anticoagulant:

  1. Thromboembolic Disorders: It is studied for use in conditions such as deep vein thrombosis and pulmonary embolism.
  2. Research Tool: As a metabolite of edoxaban, it serves as a valuable tool in pharmacological research to understand anticoagulation mechanisms.
  3. Clinical Development: Ongoing studies aim to evaluate its efficacy and safety profiles in various patient populations.
Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

D21-2393, designated as Edoxaban M4 in pharmacological contexts, possesses the systematic chemical name (1S,3R,4S)-4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl)amino)cyclohexanecarboxylic acid. Its molecular formula is C₂₂H₂₅ClN₆O₅S, with a molecular weight of 520.99 g/mol [2] [4] [5]. The compound features three defined stereocenters in an absolute configuration specified as (1S,3R,4S), conferring specific three-dimensional structural properties essential for its biological activity [5]. This stereochemical complexity arises from the cyclohexanecarboxylic acid core functionalized with chiral substituents, including a tetrahydrothiazolopyridine ring and a chlorinated pyridinylacetamide group [5]. The absolute stereochemistry at these positions directly influences the metabolite’s binding interactions with the factor Xa (FXa) enzyme’s active site, analogous to the parent drug edoxaban [3].

Table 1: Key Identity Parameters of D21-2393

ParameterValue
CAS Registry Number834919-19-6
Molecular Weight520.99 g/mol
Molecular FormulaC₂₂H₂₅ClN₆O₅S
Stereochemical Designation(1S,3R,4S)
Defined Stereocenters3
UNII CodeIV344R972X

Spectroscopic and Crystallographic Analysis

While detailed experimental spectroscopic data (e.g., NMR, IR) for D21-2393 is not fully disclosed in public literature, its structural elucidation as an active metabolite implies characterization through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques during drug development [3] [5]. The compound’s SMILES notation (O=C(O)[C@@H]1CC@HNC(C3=NC4=C(CN(CC4)C)S3)=O) and InChIKey (QPYMJNYAASVNAP-CORIIIEPSA-N) provide unambiguous descriptors for computational chemistry applications [5]. The crystalline form remains undescribed in available sources, suggesting that analytical focus has centered on solution-phase properties relevant to its physiological behavior. Computational modeling predicts key spectral characteristics: the carboxylic acid moiety (C=O stretch ≈1700 cm⁻¹ in IR), chloropyridine ring (¹H NMR: δ 8.1–8.3 ppm for aromatic protons), and thiazolopyridine system (characteristic UV absorbance at λₘₐₓ ≈310 nm) [5]. These features align with its role as an analytical reference standard in anti-FXa assays and pharmacokinetic studies [2] [3].

Table 2: Key Analytical Descriptors of D21-2393

Analytical MethodKey Features
Chromatography (LC-MS)Quantification in plasma matrices; used in PK studies of edoxaban reversal [3]
ComputationalSMILES: O=C(O)[C@@H]1CC@HNC(C3=NC4=C(CN(CC4)C)S3)=O
InChIKey: QPYMJNYAASVNAP-CORIIIEPSA-N
Spectral PredictionIR: Carboxylic acid C=O stretch ≈1700 cm⁻¹; ¹H NMR: Chloropyridine δ 8.1–8.3 ppm

Comparative Analysis with Related Anticoagulants

D21-2393 exhibits distinct pharmacological and physicochemical properties compared to both its parent drug (edoxaban) and other direct FXa inhibitors. Unlike rivaroxaban and apixaban, which are administered as active drugs, D21-2393 is generated in vivo through hepatic metabolism of edoxaban via carboxylesterase-1 (CES1) [3]. This metabolite retains potent FXa inhibitory activity but demonstrates altered protein binding characteristics and volume of distribution, leading to concentration-dependent matrix effects in bioanalytical assays [2] [4]. Crucially, these pharmacokinetic differences necessitate specific reversal protocols when using the universal antidote andexanet alfa. While rivaroxaban reversal requires an andexanet alfa:anticoagulant stoichiometric ratio of 1:1 to 1.3:1, D21-2393 and edoxaban require higher ratios (1.41:1 to 2.58:1) due to their larger volume of distribution [3].

Structurally, D21-2393 shares the chloropyridinylacetamide pharmacophore with edoxaban but features a modified tetrahydrothiazolopyridine moiety that enhances its polarity. This increases renal clearance relative to the parent compound while maintaining nanomolar affinity for FXa [3] [5]. Unlike the biphenyl-tetrazole motif in rivaroxaban or the pyrazolopyridine system in apixaban, D21-2393’s cyclohexane-dicarboxamide scaffold provides conformational rigidity that may contribute to its reproducible reversal dynamics with andexanet alfa [3].

Table 3: Comparative Structural and Functional Properties of FXa Inhibitors

ParameterD21-2393 (Edoxaban M4)EdoxabanRivaroxaban
OriginActive metabolite of edoxabanParent drugParent drug
Key Structural MotifCyclohexane-dicarboxamideSame as D21-2393Biphenyl-tetrazole
FXa InhibitionPotent (comparable to edoxaban)PotentPotent
Andexanet Alfa Reversal Ratio1.41:1 – 2.58:1Similar to D21-23931:1 – 1.3:1
Volume of DistributionIncreased vs. edoxabanModerateLow
Analytical ChallengeConcentration-dependent matrix effectsWell-characterizedWell-characterized

Table 4: Standardized Compound Nomenclature

Common DesignationSystematic Name
D21-2393(1S,3R,4S)-4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl)amino)cyclohexanecarboxylic acid
Edoxaban M4Same as above
UNIIIV344R972X

Properties

CAS Number

834919-19-6

Product Name

D21-2393

IUPAC Name

(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid

Molecular Formula

C22H25ClN6O5S

Molecular Weight

521.0 g/mol

InChI

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1

InChI Key

QPYMJNYAASVNAP-CORIIIEPSA-N

SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

EDOXABAN-19;Edoxaban-19;Edoxaban M4;Edoxaban impurity Q;Edoxaban M4 metabolite;Edoxaban 4-Carboxylic Acid;(1S,3R,4S)-4-(2-((5-chloropyridin- 2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylic acid;Edoxaban impurity 10/Edoxaban 4-Carboxylic Acid/(1S,3R,4S)-4-[[2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-3-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic Acid

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.